1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
Overview
Description
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea is a chemical compound with the molecular formula C13H24N2O5 and a molecular weight of 288.34 g/mol It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor used in the synthesis of the target compound.
2,2-Dimethyl-1,3-dioxolan-4-one: Another related compound with similar structural features.
Glyceraldehyde acetonide: A compound with a similar dioxolane ring structure.
Uniqueness
This compound is unique due to the presence of two dioxolane groups attached to a central urea moiety This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2)17-7-9(19-12)5-14-11(16)15-6-10-8-18-13(3,4)20-10/h9-10H,5-8H2,1-4H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNILTMIKUTCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CNC(=O)NCC2COC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403431 | |
Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159390-20-2 | |
Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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